molecular formula C12H17BrN2O3S B344656 4-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 321719-58-8

4-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No. B344656
Key on ui cas rn: 321719-58-8
M. Wt: 349.25g/mol
InChI Key: UNCZECNYFQRXHO-UHFFFAOYSA-N
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Patent
US08207166B2

Procedure details

The title compound was prepared in the same manner as described for 4-bromo-2-methyl-N-(2-morpholin-4-yl-ethyl)benzene sulfonamide, replacing 4-bromo-2-methyl-benzene sulfonyl chloride with 4-bromobenzene sulfonyl chloride. 1H-NMR (DMSO-d6) δ 7.81 to 7.68 (m, 4H), 7.66 (broad s, 1H), 3.46 (t, J=4.8 Hz, 4H), 2.85 (t, J=6.6 Hz, 2H), 2.28 to 2.21 (m, 6H); MS LC-MS [M+H]+=349 & 351, RT=1.34 min.
Name
4-bromo-2-methyl-N-(2-morpholin-4-yl-ethyl)benzene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)(=[O:10])=[O:9])=[C:4](C)[CH:3]=1.BrC1C=CC(S(Cl)(=O)=O)=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][N:14]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)(=[O:9])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-bromo-2-methyl-N-(2-morpholin-4-yl-ethyl)benzene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)NCCN1CCOCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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